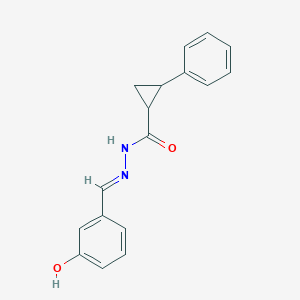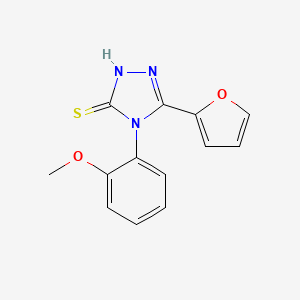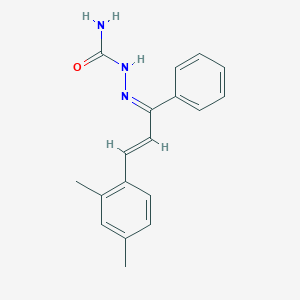![molecular formula C20H15ClN2O4S B5724467 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)
4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of hydrazones and has been synthesized by several methods.
Wirkmechanismus
The mechanism of action of 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate is still not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate exhibits significant biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell lines. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate in lab experiments include its anti-inflammatory and antioxidant properties, as well as its potential applications in cancer treatment. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate. These include further studies on its mechanism of action, as well as its potential applications in the treatment of other diseases such as arthritis and diabetes. Additionally, further research is needed to optimize the synthesis methods for this compound and to improve its solubility and stability.
Synthesemethoden
The synthesis of 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate has been reported by several researchers. One of the most commonly used methods involves the reaction of 4-(benzyloxy)benzaldehyde with 4-chlorobenzenesulfonylhydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with benzoic anhydride to obtain 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate in scientific research are vast. This compound has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and diabetes.
Eigenschaften
IUPAC Name |
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-17-8-12-19(13-9-17)28(25,26)23-22-14-15-6-10-18(11-7-15)27-20(24)16-4-2-1-3-5-16/h1-14,23H/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFRLGXPZUFZQX-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-{2-[(4-chlorophenyl)sulfonyl]hydrazinylidene}methyl]phenyl benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5724423.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)



![N-[4-(4-morpholinyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5724460.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
